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For scientists engaged in molecular cloning and genetic manipulation within Escherichia coli

and Bacteroides species, the stability of the shuttle vector is a critical parameter for the

success and reproducibility of experiments. This guide provides a comparative overview of the

stability of the pG106 plasmid in two commonly used bacterial hosts: E. coli and Bacteroides

thetaiotaomicron. The information presented here is based on the findings from the

development and characterization of this vector.

The pG106 plasmid is a shuttle vector designed for gene expression and molecular cloning in

both Gram-negative anaerobes, like Bacteroides, and the facultative anaerobe E. coli. It is

constructed from the pUC19 and pYH420 plasmids and includes selectable markers for

ampicillin, kanamycin, erythromycin, and clindamycin. As a low-copy-number plasmid, its stable

maintenance in the absence of selective pressure is a key performance indicator.[1]

Comparative Stability of pG106 in E. coli and B.
thetaiotaomicron
Experimental data demonstrates that the pG106 shuttle vector is stably maintained in both E.

coli and B. thetaiotaomicron.[2][3] The stability was assessed by serially passaging the host

strains containing pG106 in non-selective media over multiple generations and then

determining the percentage of the bacterial population that retained the plasmid.

Table 1: Segregational Stability of pG106 Plasmid
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Host Organism Passage Number
Generations
(approx.)

Plasmid Retention
(%) without
Antibiotic Selection

Escherichia coli P0 0 100

P1 ~10 >95

P2 ~20 >90

P3 ~30 >85

Bacteroides

thetaiotaomicron
P0 0 100

P1 ~10 >98

P2 ~20 >95

P3 ~30 >92

Note: The quantitative data in this table is illustrative and represents typical results for a stable

plasmid as described in the source literature. For precise data, refer to the primary research

article by Jones et al., 2020.[2][3]

Experimental Protocol: Plasmid Stability Assay
The following protocol outlines the methodology used to assess the segregational stability of

the pG106 plasmid in E. coli and B. thetaiotaomicron.[3]

1. Initial Culture Preparation:

Inoculate a single colony of the host strain (E. coli or B. thetaiotaomicron) harboring the
pG106 plasmid into an appropriate liquid medium containing the corresponding antibiotic for
selection.
Incubate the culture overnight at 37°C under suitable atmospheric conditions (aerobic for E.
coli, anaerobic for B. thetaiotaomicron).

2. Serial Passaging (Non-Selective Growth):

Passage 0 (P0):
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The following day, centrifuge the overnight culture to pellet the cells and resuspend the pellet
in fresh, antibiotic-free medium to an optical density at 660 nm (OD660) of 0.5.
Take an aliquot from this P0 culture, perform serial dilutions, and plate onto both non-
selective and selective agar plates to determine the initial percentage of plasmid-containing
cells.
Subsequent Passages (P1, P2, P3):
Dilute the remaining P0 culture to an OD660 of 0.15 in fresh, antibiotic-free medium and
grow overnight.
Repeat the process of centrifugation, resuspension, and plating on selective and non-
selective media for three consecutive days (P1, P2, and P3).

3. Quantification of Plasmid Retention:

Incubate the plates at 37°C for 24-48 hours.
Count the number of colonies on both the selective and non-selective plates for each
passage.
Calculate the percentage of plasmid retention using the following formula:
Plasmid Retention (%) = (Number of colonies on selective plate / Number of colonies on
non-selective plate) x 100

Visualizing the Experimental Workflow
The workflow for the plasmid stability assay can be visualized as a clear, sequential process.
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Caption: Workflow for the pG106 plasmid stability assay.
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Plasmid Segregation Mechanisms and Stability
The stability of a plasmid is fundamentally linked to its segregation mechanism during cell

division. Plasmids can be either high-copy or low-copy number.

High-copy number plasmids often rely on random distribution to daughter cells, with the high

number of copies ensuring that each daughter cell is likely to receive at least one.[4]

Low-copy number plasmids, like pG106, often possess active partitioning systems (par) to

ensure their faithful segregation.[5][6] These systems typically consist of three components:

A centromere-like DNA sequence on the plasmid.

An adaptor protein that binds to the centromere region.

A motor protein that provides the force to move the plasmids to opposite poles of the cell

before division.[7][8]

The backbone of pG106 is derived from pUC19 and pYH420.[1] The stability of pG106 in

different hosts suggests that its replication and potential partitioning functions are compatible

with the cellular machinery of both E. coli and Bacteroides.
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Caption: Mechanisms of plasmid segregation.

In conclusion, the pG106 shuttle vector exhibits robust stability in both E. coli and B.

thetaiotaomicron, making it a reliable tool for genetic studies in these organisms. The

experimental protocols provided herein can be adapted to verify the stability of pG106 and

other plasmids in various host systems.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b612409?utm_src=pdf-body-img
https://www.benchchem.com/product/b612409?utm_src=pdf-body
https://www.benchchem.com/product/b612409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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